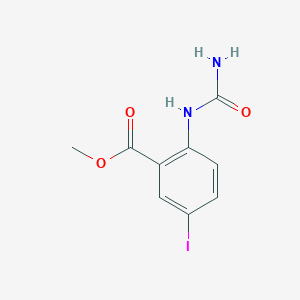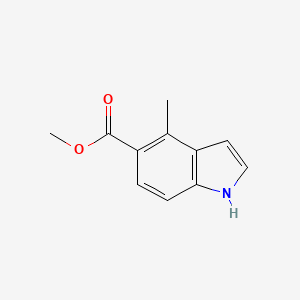![molecular formula C13H16N4O5 B13995796 (1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate CAS No. 75863-54-6](/img/structure/B13995796.png)
(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- is a complex organic compound with significant importance in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinedione core and a diazo functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the diazo group. One common synthetic route involves the reaction of a suitable pyrimidine derivative with a diazo compound under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar pyrimidine core but lack the diazo group, resulting in different chemical properties and applications.
Diazo Compounds: Compounds with a diazo group but different core structures, leading to variations in reactivity and biological activity.
Uniqueness
The combination of a pyrimidinedione core and a diazo group in 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- makes it unique among similar compounds. This unique structure provides a balance of reactivity and stability, making it a valuable tool in various scientific applications .
Propriétés
Numéro CAS |
75863-54-6 |
|---|---|
Formule moléculaire |
C13H16N4O5 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
1-[5-(4-diazo-3-oxobutyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-7-6-17(13(21)16-12(7)20)11-4-9(19)10(22-11)3-2-8(18)5-15-14/h5-6,9-11,19H,2-4H2,1H3,(H,16,20,21) |
Clé InChI |
XLTVYHCJHAPTOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCC(=O)C=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)

![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)











